9,10-Anthracenedione, 1,4-diamino-2-chloro-3-[(2-hydroxyethyl)thio]- is a synthetic organic compound that falls under the category of anthracene derivatives. It is characterized by the presence of a dione functional group and amino groups, which contribute to its reactivity and potential biological activity. The compound is notable for its structural complexity and potential applications in medicinal chemistry, particularly in cancer research.
This compound is classified as an organic compound, specifically a polycyclic aromatic hydrocarbon with functional modifications that enhance its chemical properties. It is part of a broader class of compounds known for their applications in pharmaceuticals and materials science.
The synthesis of 9,10-anthracenedione derivatives typically involves several key steps:
The synthesis often requires careful control of reaction conditions including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compounds.
The molecular structure of 9,10-anthracenedione, 1,4-diamino-2-chloro-3-[(2-hydroxyethyl)thio]- can be represented as follows:
The molecular formula for this compound is , with a molecular weight of approximately 320.80 g/mol. The specific bond lengths and angles can be determined through computational modeling or X-ray crystallography.
The primary reactions involving this compound include:
These reactions are influenced by factors such as solvent polarity, temperature, and the presence of catalysts. Reaction kinetics can be studied using spectroscopic methods to monitor changes over time.
The mechanism of action for 9,10-anthracenedione derivatives often involves:
Computational studies suggest that effective biological activity correlates with specific structural features such as alkylamino groups and appropriate ionization potentials .
9,10-Anthracenedione derivatives are primarily researched for their potential applications in:
Anthraquinone derivatives constitute a historically significant class of compounds in anticancer drug development, originating from natural sources like Streptomyces bacteria. The discovery of anthracycline antibiotics (e.g., doxorubicin) in the 1960s revealed the pharmacophore potential of the anthraquinone core, driving systematic synthetic modifications to enhance efficacy and reduce cardiotoxicity. This led to mitoxantrone, a 1,4-diaminoanthracenedione derivative approved for leukemia and lymphoma, which validated amino-substituted anthracenediones as non-classical intercalators with topoisomerase II inhibition capabilities [3] [5]. Subsequent efforts focused on optimizing DNA-binding affinity and cellular uptake through strategic substitutions at the 2,3-positions of the anthracenedione scaffold, setting the stage for halogen- and sulfur-containing analogs.
The structural progression of aminoanthracenediones reflects iterative enhancements targeting three key parameters:
Table 1: Evolutionary Progression of Key Anthracenedione Derivatives
Compound | Substituents | Molecular Formula | Key Advancement |
---|---|---|---|
1,4-Diaminoanthracenedione (mitoxantrone core) | R₂=R₃=H | C₁₄H₁₂N₂O₂ | DNA intercalation proof-of-concept |
1,4-Diamino-2,3-dichloroanthracenedione | R₂=R₃=Cl | C₁₄H₈Cl₂N₂O₂ | Enhanced DNA affinity via halogen bonding |
1,4-Diamino-2,3-diphenoxyanthracenedione | R₂=R₃=OC₆H₅ | C₂₆H₁₈N₂O₄ | Steric bulk for targeted groove binding |
Target Compound | R₂=Cl; R₃=SC₂H₄OH | C₁₆H₁₃ClN₂O₃S | Hybrid electrostatics/solubility optimization |
The design of 9,10-Anthracenedione, 1,4-diamino-2-chloro-3-[(2-hydroxyethyl)thio]- (CAS 58065-21-7) integrates two functionally complementary substituents to synergistically enhance bioactivity:
Table 2: Electronic and Physicochemical Properties of Key Substituents
Functional Group | Role in DNA Interaction | Solubility Contribution | Computational Descriptor (DFT) |
---|---|---|---|
Chloro (2-position) | Electron withdrawal (+σₚ), dipole enhancement | Minimal (log P +0.5) | σₚ = +2.94, Hammett constant = +0.23 |
(2-Hydroxyethyl)thio (3-position) | H-bond donation (OH), minor groove access | High (log P -1.2 vs. phenylthio) | pKₐ (OH) = 14.2, polar surface area = 40Ų |
Combined Effect | Cooperative DNA distortion | Balanced lipophilicity (log P calc. = 1.8) | Dipole moment = 5.2 Debye |
This molecular architecture represents a deliberate departure from symmetric anthracenediones, leveraging asymmetric substitution to achieve orthogonal improvements in target engagement and druggability. The hydroxyethylthio group’s capacity for both hydrophilic interactions and reversible redox behavior (thioether ↔ sulfoxide) further positions this derivative for selective tumor targeting [1] [7].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7